molecular formula C5H8F2N2O B2957221 6,6-Difluoro-1,4-diazepan-5-one CAS No. 2155852-11-0

6,6-Difluoro-1,4-diazepan-5-one

Cat. No.: B2957221
CAS No.: 2155852-11-0
M. Wt: 150.129
InChI Key: NLYJVFUVSZAWGD-UHFFFAOYSA-N
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Description

6,6-Difluoro-1,4-diazepan-5-one is a chemical compound with the molecular formula C5H8F2N2O and a molecular weight of 150.13 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8F2N2O/c6-5(7)3-8-1-2-9-4(5)10/h8H,1-3H2,(H,9,10) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound has a molecular weight of 150.13 .

Scientific Research Applications

1,4-Diazepines: Synthesis and Biological Significance

1,4-Diazepines are notable for their wide range of biological activities, making them of significant interest in medicinal chemistry. These compounds have been extensively studied for their antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. The synthesis, reactions, and biological evaluation of 1,4-diazepines have been actively pursued, highlighting their potential utility in pharmaceutical applications. The advancements in synthetic routes and the exploration of biological activities suggest that diazepine derivatives, potentially including 6,6-Difluoro-1,4-diazepan-5-one, could be explored for their pharmaceutical benefits (Rashid et al., 2019).

Environmental Occurrence and Transformation

The environmental presence and transformation of benzodiazepine derivatives, a related category, have been studied to understand their fate in water treatment processes. These studies have shown the persistence of benzodiazepine compounds in various water bodies and their incomplete removal during conventional water treatment. The identification of transformation products formed during treatment processes provides insights into the environmental impact and degradation pathways of such compounds, which may inform research on diazepine derivatives including this compound (Kosjek et al., 2012).

Potential Medical and Diagnostic Applications

Research on BODIPY compounds, which share structural similarities with diazepine derivatives, reveals their utility in medical diagnostics and as functional materials in drug delivery systems. The integration of BODIPY into drug carriers has been explored to enhance therapeutic effects, particularly in cancer treatment, and to provide real-time imaging capabilities. This indicates a potential research direction for this compound in creating multifunctional drug carriers and diagnostic tools (Marfin et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

6,6-difluoro-1,4-diazepan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2N2O/c6-5(7)3-8-1-2-9-4(5)10/h8H,1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYJVFUVSZAWGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(CN1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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